2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol
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Overview
Description
Scientific Research Applications
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol is used in various scientific research applications, including:
Mechanism of Action
Safety and Hazards
The compound is intended for research use only and not for diagnostic or therapeutic use . Toxicity studies on WISH-ATCC-CCL-25, human epithelial amnion (normal liver cell lines), and MRC-5-ATCC-CCL-171 (normal human lung fibroblast cell lines) revealed that at lower concentrations, the complexes did not affect the cell lines .
Future Directions
Future research on this compound will likely continue to explore its potential applications in scientific research. This may include further investigation into its electronic properties, stability, reactivity, and biological potential . Additionally, more in-depth studies on its mechanism of action and potential binding sites may be conducted .
Preparation Methods
The synthesis of 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-bromo-4-chloroaniline in an equimolar ratio . The reaction conditions include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol is unique due to its specific structural features, such as the presence of both bromine and chlorine atoms on the aromatic ring . Similar compounds include:
2-bromo-4’-methylpropiophenone: Used as an intermediate in organic synthesis and has similar bromine and methyl substitutions.
2-bromo-4-chlorophenol: Shares the bromine and chlorine substitutions but lacks the imino and methyl groups.
These structural differences contribute to variations in their chemical reactivity and biological activity, making this compound a distinct compound with unique properties .
Properties
IUPAC Name |
2-[(2-bromo-4-methylphenyl)iminomethyl]-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-4-13(12(15)6-9)17-8-10-7-11(16)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFOSXTAAHXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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